1H,4H,5H,6H-cyclopenta[d]imidazole-2-carbaldehyde

JNK3 inhibition scaffold pre-organization medicinal chemistry

1H,4H,5H,6H‑Cyclopenta[d]imidazole‑2‑carbaldehyde is a fused bicyclic heterocycle (C₇H₈N₂O, MW 136.15 g/mol) that combines a partially saturated cyclopentane ring with an imidazole core bearing a reactive 2‑formyl group. The compound is catalogued under EC number 820‑638‑0 and is supplied as a research‑grade building block (typical purity ≥95%) for further synthetic elaboration.

Molecular Formula C7H8N2O
Molecular Weight 136.154
CAS No. 1339499-04-5
Cat. No. B2388747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,4H,5H,6H-cyclopenta[d]imidazole-2-carbaldehyde
CAS1339499-04-5
Molecular FormulaC7H8N2O
Molecular Weight136.154
Structural Identifiers
SMILESC1CC2=C(C1)N=C(N2)C=O
InChIInChI=1S/C7H8N2O/c10-4-7-8-5-2-1-3-6(5)9-7/h4H,1-3H2,(H,8,9)
InChIKeyLMLXQOYUVXQVLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1H,4H,5H,6H-Cyclopenta[d]imidazole-2-carbaldehyde (CAS 1339499-04-5) – Procurement-Relevant Identity and Scaffold Context


1H,4H,5H,6H‑Cyclopenta[d]imidazole‑2‑carbaldehyde is a fused bicyclic heterocycle (C₇H₈N₂O, MW 136.15 g/mol) that combines a partially saturated cyclopentane ring with an imidazole core bearing a reactive 2‑formyl group [1]. The compound is catalogued under EC number 820‑638‑0 and is supplied as a research‑grade building block (typical purity ≥95%) for further synthetic elaboration . Its structural architecture places it at the intersection of two important chemical spaces: the privileged imidazole pharmacophore and the conformationally constrained cyclopenta‑fused scaffold that has recently demonstrated sub‑nanomolar JNK3 inhibitory activity in 5‑carboxamide derivatives [2].

Why Generic Imidazole-2-carbaldehydes Cannot Replace 1H,4H,5H,6H-Cyclopenta[d]imidazole-2-carbaldehyde in Scaffold-Focused Programs


Simple imidazole‑2‑carbaldehydes (e.g., 1H‑imidazole‑2‑carbaldehyde, CAS 10111‑08‑7) and N‑cyclopentyl congeners (e.g., 1‑cyclopentyl‑1H‑imidazole‑2‑carbaldehyde, CAS 1314921‑37‑3) lack the fused cyclopentane ring that defines the tetrahydrocyclopenta[d]imidazole topology. This bicyclic constraint pre‑organizes the scaffold into a conformation that, in 5‑carboxamide analogs, captures four conserved hydrogen bonds within the JNK3 ATP‑binding site and yields sub‑nanomolar potency (IC₅₀ 0.379 nM) — a binding mode not accessible to monocyclic or N‑alkyl imidazole‑2‑carbaldehydes [1]. Furthermore, the 2‑formyl group provides a chemically distinct derivatization vector (Schiff base formation, reductive amination, Knoevenagel condensation) compared with the 2‑unsubstituted parent (1,4,5,6‑tetrahydrocyclopenta[d]imidazole, CAS 10442‑94‑1), which lacks this reactive handle [2]. Substituting any of these analogs therefore forfeits either the conformational rigidification required for target engagement or the synthetic versatility of the aldehyde functional group.

Quantitative Differentiation of 1H,4H,5H,6H-Cyclopenta[d]imidazole-2-carbaldehyde from Closest Structural Analogs


Fused Bicyclic vs. Monocyclic Scaffold: Conformational Restriction and JNK3 Pharmacophore Relevance

The tetrahydrocyclopenta[d]imidazole scaffold provides conformational restriction that monocyclic imidazole‑2‑carbaldehydes cannot achieve. In a series of 5‑carboxamide derivatives built on this scaffold, compound 22b exhibited a JNK3 IC₅₀ of 0.379 nM with high isoform selectivity, outperforming all previously known JNK3 inhibitors [1]. The docking study confirmed that the bicyclic core retains four critical hydrogen bonds within the ATP‑binding pocket — an interaction geometry that would be disrupted in flexible, non‑fused imidazole‑2‑carbaldehyde analogs [1]. However, this evidence is class‑level inference: the target compound is the 2‑carbaldehyde, not the 5‑carboxamide; direct JNK3 data for the aldehyde itself are not available.

JNK3 inhibition scaffold pre-organization medicinal chemistry

Aldehyde Functional Handle: Synthetic Versatility Compared with 2-Unsubstituted Parent

The 2‑formyl group distinguishes this compound from the unsubstituted parent 1,4,5,6‑tetrahydrocyclopenta[d]imidazole (CAS 10442‑94‑1, C₆H₈N₂, MW 108.14 g/mol) [1]. The aldehyde enables direct participation in Schiff base condensation, reductive amination, Grignard addition, Knoevenagel condensation, and Horner‑Wadsworth‑Emmons olefination — transformations that are impossible with the 2‑H parent. The computed electrophilicity of the formyl carbon is enhanced by the electron‑withdrawing imidazole ring (XLogP3‑AA = 0.6, TPSA = 45.8 Ų), making it more reactive than simple aryl aldehydes [2].

synthetic intermediate aldehyde reactivity building block

Fused vs. N‑Cyclopentyl Topology: Physicochemical Property Differentiation

Compared with the non‑fused N‑cyclopentyl analog 1‑cyclopentyl‑1H‑imidazole‑2‑carbaldehyde (CAS 1314921‑37‑3, C₉H₁₂N₂O, MW 164.20 g/mol), the fused bicyclic target compound presents a lower molecular weight (136.15 vs. 164.20 g/mol, Δ = −28.05 g/mol) and a reduced rotatable bond count (1 vs. 2), indicative of a more rigid, compact structure [1][2]. The lower MW and reduced flexibility may favor passive membrane permeability when incorporated into lead compounds, although direct permeability data for the aldehyde itself are not published.

physicochemical properties drug-likeness permeability

GHS Safety Profile: Documented Hazard Classification for Laboratory Handling

The compound carries a formal GHS classification (ECHA C&L Inventory) as Skin Irritant Category 2 (H315), Eye Irritant Category 2A (H319), and STOT SE Category 3 (H335, respiratory irritation), with the signal word 'Warning' [1]. This contrasts with many research‑grade imidazole‑2‑carbaldehydes that lack a fully documented ECHA notification, providing procurement officers and laboratory safety personnel with a defined hazard profile for risk assessment and SOP development.

safety GHS classification laboratory procurement

Evidence‑Backed Application Scenarios for 1H,4H,5H,6H-Cyclopenta[d]imidazole-2-carbaldehyde Procurement


JNK3‑Targeted Medicinal Chemistry: Scaffold‑Driven Lead Optimization

Programs developing JNK3 inhibitors for Alzheimer's disease or other neurodegenerative conditions can employ this compound as a key intermediate. The tetrahydrocyclopenta[d]imidazole scaffold has been validated to deliver sub‑nanomolar JNK3 potency (IC₅₀ = 0.379 nM for compound 22b) with isoform selectivity [1]. The 2‑formyl group provides a direct synthetic entry point for introducing diverse substituents at the imidazole 2‑position via condensation or addition chemistry, enabling rapid SAR exploration around the validated bicyclic core.

Diversity‑Oriented Synthesis (DOS) of Fused Imidazole Libraries

The aldehyde functionality allows this building block to serve as a central diversification point in parallel synthesis. Reactions accessible via the formyl group — including Schiff base formation, reductive amination, and Knoevenagel condensation — enable the generation of structurally diverse, three‑dimensional compound libraries [1]. The rigid bicyclic core contributes to a high fraction of sp³‑hybridized carbons (Fsp³ = 0.57), a desirable feature in fragment‑based and diversity‑oriented libraries seeking to escape flat, aromatic chemical space.

Physicochemical Property‑Driven Fragment Evolution

For fragment‑based drug discovery campaigns, the compound's low molecular weight (136.15 g/mol), moderate lipophilicity (XLogP3‑AA = 0.6), and low rotatable bond count (1) position it as a rule‑of‑three compliant fragment with a built‑in synthetic growth vector (the aldehyde) [1]. Its fused topology offers a more three‑dimensional shape than monocyclic imidazole fragments, potentially improving hit selectivity and downstream optimization trajectories.

Quote Request

Request a Quote for 1H,4H,5H,6H-cyclopenta[d]imidazole-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.